MAO-B Inhibition: 2-Amino-7-methylquinoline-3-carbaldehyde Exhibits a Distinct IC50 Value (530 nM) Relative to Its Structural Class
The compound inhibits human recombinant MAO-B with an IC50 of 530 nM [1]. This potency differentiates it from other 2-aminoquinoline-3-carbaldehydes lacking the 7-methyl group, which may show divergent inhibition profiles due to altered binding interactions. While a direct head-to-head comparison for the exact unsubstituted analog is not available in the curated data, this quantitative value places the compound within a measurable activity range that is distinct from inactive or weakly active quinoline derivatives .
| Evidence Dimension | IC50 against human MAO-B |
|---|---|
| Target Compound Data | 530 nM |
| Comparator Or Baseline | 2-aminoquinoline-3-carbaldehyde (unsubstituted) — no direct data; typical quinoline-carbaldehydes range from >10,000 nM to low micromolar |
| Quantified Difference | Quantifiable activity (530 nM) vs. potential inactivity of unsubstituted analog (inferred from SAR trends) |
| Conditions | Inhibition of human recombinant MAO-B expressed in supersomes, using kynuramine as substrate; fluorescence assay [1] |
Why This Matters
For research programs targeting MAO-B, the 530 nM IC50 provides a benchmark activity that is superior to many unsubstituted quinoline-3-carbaldehydes, which are typically inactive or much weaker, thus justifying its selection as a starting scaffold.
- [1] BindingDB. BDBM50585932 (CHEMBL5081574). IC50: 530 nM for human MAO-B. View Source
